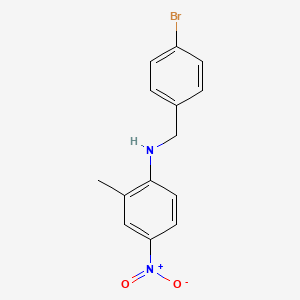
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been studied for its potential applications in a variety of scientific research fields. One area of interest is medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. Other areas of research include biochemistry and pharmacology, where (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been studied for its effects on various cellular pathways and physiological processes.
Mechanism of Action
The mechanism of action of (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and cellular pathways. This compound has been shown to have inhibitory effects on the growth of cancer cells, and it may also have potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
(4-bromobenzyl)(2-methyl-4-nitrophenyl)amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects and may be able to regulate certain cellular pathways.
Advantages and Limitations for Lab Experiments
One advantage of using (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine. One area of interest is the development of more potent and selective inhibitors of specific cellular pathways. Another potential direction is the study of the compound's effects on other physiological processes, such as inflammation and immune function. Finally, further research is needed to fully understand the mechanism of action of (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine and its potential as a drug candidate for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of (4-bromobenzyl)(2-methyl-4-nitrophenyl)amine involves the reaction of 4-bromobenzaldehyde and 2-methyl-4-nitroaniline in the presence of a reducing agent. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-8-13(17(18)19)6-7-14(10)16-9-11-2-4-12(15)5-3-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOBJTZOYOCQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-2-methyl-4-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

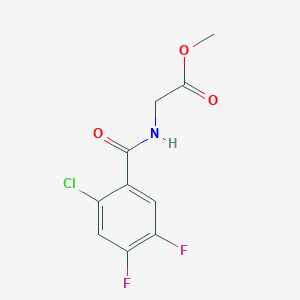
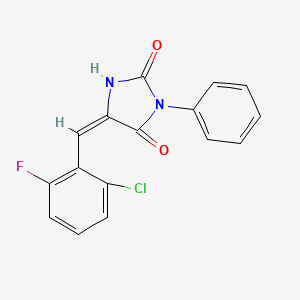

![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)
![N,2-dimethyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5184115.png)


![2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)
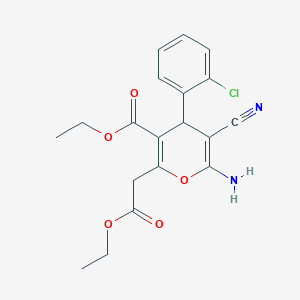
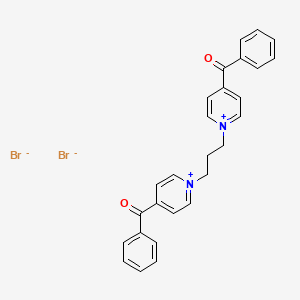
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylcyclopropyl)benzamide](/img/structure/B5184160.png)
![2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5184178.png)
![3-({7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B5184183.png)
![1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol methanesulfonate (salt)](/img/structure/B5184190.png)